molecular formula C13H11NO6 B099448 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]- CAS No. 16286-25-2

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-

Cat. No. B099448
CAS RN: 16286-25-2
M. Wt: 277.23 g/mol
InChI Key: QNQMAOGVJKYURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is also known as Meldrum's acid and has been used in the synthesis of various organic compounds.

Scientific Research Applications

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] has been widely used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.

Mechanism Of Action

The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, including Michael addition reactions and aldol condensation reactions. This compound has also been reported to exhibit antioxidant and antimicrobial activities.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] have not been extensively studied. However, it has been reported to exhibit antioxidant and antimicrobial activities, which may have potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene] in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, its limitations include its relatively low stability and the need for careful handling due to its potential explosive nature.

Future Directions

There are several future directions for the study of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]. One possible direction is the development of new synthetic methods to improve the yield and purity of the product. Another direction is the study of its potential applications in various scientific research fields, including medicinal chemistry, material science, and analytical chemistry. Additionally, further studies are needed to understand its mechanism of action and its potential biochemical and physiological effects.

properties

CAS RN

16286-25-2

Product Name

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-

Molecular Formula

C13H11NO6

Molecular Weight

277.23 g/mol

IUPAC Name

2,2-dimethyl-5-[(3-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C13H11NO6/c1-13(2)19-11(15)10(12(16)20-13)7-8-4-3-5-9(6-8)14(17)18/h3-7H,1-2H3

InChI Key

QNQMAOGVJKYURH-UHFFFAOYSA-N

SMILES

CC1(OC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1)C

Canonical SMILES

CC1(OC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(3-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be obtained in the following manner: a solution of 30.2 g of 3-nitrobenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione in 400 cm3 of dimethylformamide is stirred for 18 hours at a temperature near to 20° C. The reaction mixture is diluted with 500 cm3 of ethyl acetate, washed five times with water, dried over magnesium sulphate, filtered and concentrated to dryness (1.2 kPa) to give an oil. This oil is crystallized in 100 cm3 of ethanol to give 26 g of 5-(3-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione in the form of a solid melting at 128° C.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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